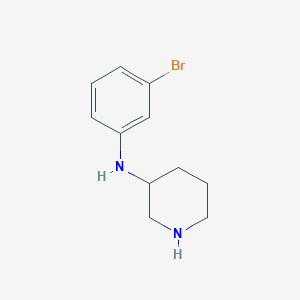

N-(3-bromophenyl)piperidin-3-amine

Description

Contextualization within Substituted Piperidine (B6355638) Chemistry

Substituted piperidines are a prominent class of compounds in medicinal chemistry, with the piperidine ring being a frequently occurring structural motif in a multitude of pharmaceutical agents. ajchem-a.comnih.govmdpi.com The versatility of the piperidine scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties. ajchem-a.comresearchgate.net The specific substitution pattern of N-(3-bromophenyl)piperidin-3-amine, which includes both an N-aryl group and an amino substituent on the piperidine ring, is a key feature that has drawn the attention of researchers. This arrangement provides a framework for creating molecules with the potential to interact with a variety of biological targets.

The piperidine ring itself is a crucial element, often serving as a key building block in the synthesis of compounds with diverse biological activities, including antioxidant and anti-Alzheimer properties. ajchem-a.com The development of efficient and cost-effective methods for producing substituted piperidines is therefore an important endeavor in modern organic chemistry. nih.gov

Historical Development of Related Chemical Architectures

The synthesis of complex piperidine structures like this compound is the culmination of over a century of advancements in organic chemistry. nih.gov The journey began with fundamental hydrogenation reactions in the early 19th century and has since evolved to include a wide array of sophisticated synthetic methodologies. nih.gov These methods allow for the precise and stereoselective introduction of various functional groups onto the piperidine core.

The strategic incorporation of a bromophenyl group is a well-established practice in medicinal chemistry. The use of halogen atoms, such as bromine, can significantly alter a molecule's electronic properties and lipophilicity, which in turn can enhance its binding affinity to biological targets and improve its metabolic stability. This approach has proven successful in the development of numerous clinically effective drugs.

Overview of Current Research Trajectories for this compound

Current research involving this compound is largely centered on its application as a versatile intermediate in the synthesis of more complex and potentially therapeutic molecules. The bromine atom on the phenyl ring acts as a convenient handle for further chemical modifications through various cross-coupling reactions, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.

Researchers are actively exploring the synthesis of derivatives of this compound to investigate their interactions with specific biological targets, such as G-protein coupled receptors (GPCRs) and ion channels. nih.gov These targets are implicated in a broad spectrum of physiological and pathological conditions, making them attractive for drug discovery efforts. The stereochemistry at the 3-position of the piperidine ring is also a critical area of focus, as different stereoisomers can exhibit distinct biological profiles.

Significance of the Bromophenyl and Piperidine Moieties in Chemical Biology

The combination of the bromophenyl and piperidine moieties in this compound results in a molecule with considerable potential in the field of chemical biology. The piperidine ring, with its basic nitrogen atom, is a common pharmacophore capable of engaging in essential interactions with biological macromolecules. wikipedia.org Its conformational flexibility allows it to adapt to the shape of various binding sites.

The bromophenyl group plays a multifaceted role. The bromine atom can serve as a bioisostere for other functional groups and can influence the metabolic profile of the compound. Furthermore, the meta-position of the bromine atom on the phenyl ring is a deliberate design choice that can direct the molecule's orientation within a binding pocket, a crucial factor for achieving selectivity for a specific biological target. This strategic placement of a halogen atom is a key principle in rational drug design, aimed at optimizing both the potency and pharmacokinetic properties of a lead compound.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C11H15BrN2 |

| Molecular Weight | 255.15 g/mol |

| CAS Number | 1248977-43-6 |

Related Compound Data

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| Piperidin-3-amine (B1201142) | C5H12N2 | 100.16 g/mol | 54012-73-6 |

| 1-(4-Bromophenyl)piperidine | C11H14BrN | 240.14 g/mol | 22148-20-5 |

| N-(3-Aminopropyl)piperidine | C8H18N2 | 142.24 g/mol | 3529-08-6 |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13-14H,2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCSVEITIBYJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Bromophenyl Piperidin 3 Amine and Analogues

Retrosynthetic Analysis Approaches for the Piperidine (B6355638) Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For N-(3-bromophenyl)piperidin-3-amine, two primary disconnections are most logical.

The first key disconnection is at the N-aryl bond (C-N bond between the piperidine nitrogen and the bromophenyl group). This disconnection suggests a forward synthesis involving an N-arylation reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation, between a 3-aminopiperidine derivative and a 3-bromophenyl halide (e.g., 1,3-dibromobenzene). organic-chemistry.org

A second strategic disconnection can be made at the C3-amine bond within the piperidine ring. This points towards a reductive amination pathway in the forward synthesis. youtube.comyoutube.com This approach would involve the condensation of a 3-piperidone derivative with 3-bromoaniline, followed by reduction of the resulting imine or enamine to the target secondary amine. libretexts.org

These two approaches lead to two distinct sets of primary synthons:

Path A (N-Arylation focus): A protected 3-aminopiperidine and a 3-substituted bromobenzene.

Path B (Reductive Amination focus): A protected 3-piperidone and 3-bromoaniline.

The choice of pathway often depends on the availability of starting materials, cost, and the desired stereochemical control.

Classical Synthetic Routes to this compound Systems

Classical routes often involve multi-step sequences that build the piperidine ring from acyclic precursors or functionalize a pre-existing piperidine core.

Condensation reactions are fundamental to forming the key C-N bonds in the target molecule. Reductive amination stands out as a primary strategy for synthesizing the 3-amino functionality. libretexts.org This method involves the reaction of a ketone with an amine in the presence of a reducing agent.

For the synthesis of this compound, this would typically involve:

Imine/Enamine Formation: The condensation of an N-protected 3-piperidone (e.g., N-Boc-3-piperidone) with 3-bromoaniline. The reaction is often facilitated by a mild acid catalyst to form an intermediate iminium ion or enamine.

Reduction: The intermediate is then reduced in situ to the desired amine. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred as they are selective for the iminium ion over the ketone, allowing for a one-pot reaction. libretexts.org

A notable example from the literature describes the condensation of N-Boc-3-piperidone with an enantiomerically pure tert-butanesulfinyl amide. This is followed by a low-temperature reduction to create a chiral aminopiperidine intermediate with high diastereoselectivity. Subsequent removal of the protecting groups yields the chiral 3-aminopiperidine. google.com

Constructing the this compound scaffold, particularly in an enantiomerically pure form, often necessitates a multi-step approach starting from chiral pool materials.

One well-documented strategy begins with L-glutamic acid. A five-step sequence involves: niscpr.res.in

Diesterification: Protection of the carboxylic acid groups.

N-Protection: Introduction of a Boc group onto the amine.

Reduction: Reduction of the ester groups to a diol using a reagent like sodium borohydride.

Tosylation: Conversion of the diol to a ditosylate to create good leaving groups.

Cyclization: Reaction of the ditosylate with an appropriate amine (e.g., benzylamine) to form the N-substituted piperidine ring.

Similarly, syntheses starting from ornithine (2,5-diaminopentanoic acid) have been reported. google.com The process involves esterification, cyclization to form a 3-aminopiperidin-2-one (B154931) (a cyclic lactam), and subsequent reduction of the amide functionality with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to furnish the 3-aminopiperidine ring. google.com Once the core piperidine is formed, the synthesis would be completed by N-arylation with a bromophenyl electrophile and appropriate deprotection steps.

These multi-step syntheses, while often lengthy, provide excellent control over stereochemistry, which is critical for pharmaceutical applications.

The formation of the piperidine ring itself is the cornerstone of many synthetic strategies. Intramolecular cyclization is a powerful method to achieve this. The specific approach depends on the chosen acyclic precursor. nih.gov

Key cyclization strategies include:

From Amino Alcohols: 5-aminoalkanols can be cyclized to form piperidines. This typically requires activation of the hydroxyl group (e.g., conversion to a halide or sulfonate ester) followed by intramolecular nucleophilic substitution by the amine. organic-chemistry.orgdtic.mil

From Dihalides: The reaction of a primary amine or ammonia (B1221849) with a 1,5-dihalopentane provides a direct route to the corresponding N-substituted or unsubstituted piperidine. organic-chemistry.org

Reductive Amination of Dicarbonyls: An oxidative cleavage of a cyclopentene (B43876) ring can yield a 1,6-dicarbonyl compound. A subsequent ring-closing step using a primary amine (like 3-bromoaniline) under reductive amination conditions forms the piperidine ring. nih.gov

Aza-Michael Addition: Intramolecular aza-Michael reactions involve the addition of an amine to a tethered α,β-unsaturated carbonyl system, which is an effective method for forming substituted piperidines. mdpi.com

The following table summarizes various precursors and the methodologies used for piperidine ring cyclization.

| Precursor Type | Key Functional Groups | Cyclization Method | Catalyst/Reagent Example | Reference(s) |

| Amino Alcohol | Amine, Hydroxyl | Intramolecular SN2 | SOCl₂ | organic-chemistry.org |

| Dihalide | Primary Amine, Two Halides | Intramolecular SN2 | Base (e.g., K₂CO₃) | organic-chemistry.org |

| Amino-aldehyde | Amine, Aldehyde | Intramolecular Reductive Amination | Cobalt(II) catalyst | nih.govmdpi.com |

| Alkene-tethered Oxime | N-Allenamide, Oxime Ether | Gold-catalyzed Annulation | Gold(I) catalyst | ajchem-a.com |

| δ-Amino Carbonyl | Amine, Carbonyl | Intramolecular Condensation/Cyclization | Inspired by Biosynthesis | rsc.org |

Modern and Efficient Synthetic Methods for this compound Derivatives

Recent advances in organic synthesis have focused on developing more efficient, catalytic, and stereoselective methods for constructing complex molecules like substituted piperidines.

Catalysis, using transition metals or enzymes, offers elegant solutions to the challenges of selectivity and efficiency in piperidine synthesis. These methods can shorten synthetic sequences and provide access to enantiomerically enriched products. snnu.edu.cnacs.org

A state-of-the-art approach involves a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.org This strategy can be used to synthesize 3-arylpiperidines and involves a three-step process:

Partial Reduction of Pyridine (B92270): Pyridine is first activated and partially reduced to a dihydropyridine (B1217469) derivative.

Rh-catalyzed Asymmetric Carbometalation: The dihydropyridine undergoes a highly regio- and enantioselective rhodium-catalyzed reaction with an arylboronic acid (such as 3-bromophenylboronic acid). This key step forms a 3-substituted tetrahydropyridine (B1245486).

Reduction: The double bond in the tetrahydropyridine ring is reduced (e.g., via hydrogenation) to yield the final substituted piperidine. snnu.edu.cnacs.org

Other important catalytic methods include:

Palladium-Catalyzed Hydroamination: The intramolecular hydroamination of unactivated alkenes catalyzed by palladium complexes provides a direct route to the piperidine ring from an appropriately designed amino-alkene. organic-chemistry.org

Enzyme Cascades: Biocatalysis offers exceptional selectivity. Multi-enzyme cascades using, for example, an oxidase and an imine reductase (IREDAT), can convert N-protected amino alcohols (like L-lysinol) into chiral 3-aminopiperidines in a one-pot process, which prevents the racemization of labile intermediates. rsc.org

The table below highlights some modern catalytic systems for the synthesis of substituted piperidines.

| Reaction Type | Catalyst System | Substrates | Product Type | Reference(s) |

| Asymmetric Reductive Heck | Rhodium complex with chiral ligand | Dihydropyridine, Arylboronic Acid | 3-Aryl-tetrahydropyridine | snnu.edu.cnacs.org |

| Intramolecular Hydroamination | Palladium complex with tridentate ligand | Unactivated Amino-alkene | Substituted Piperidine | organic-chemistry.org |

| Enzyme Cascade | Galactose Oxidase & Imine Reductase | N-Cbz-L-lysinol | N-Cbz-3-aminopiperidine | rsc.org |

| Aza-Prins Cyclization | AlCl₃ | N-Tosyl Homoallylamine, Carbonyl | 2,4-Disubstituted Piperidine | organic-chemistry.org |

These modern methods represent the forefront of synthetic chemistry, providing powerful tools for the efficient and stereocontrolled construction of this compound and its structurally complex analogues.

Enantioselective Synthesis and Chiral Resolution Techniques

Achieving enantiopurity is often critical for the therapeutic efficacy and safety of chiral amine-containing drugs. For this compound and its analogues, both enantioselective synthesis and chiral resolution of racemic mixtures are viable strategies.

Enantioselective Synthesis:

Asymmetric synthesis aims to create a single enantiomer directly, thereby avoiding the loss of 50% of the material inherent in resolution processes. wikipedia.org Several enantioselective methods have been developed for the synthesis of substituted piperidines:

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A notable approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a partially reduced pyridine derivative, phenyl pyridine-1(2H)-carboxylate. nih.govorganic-chemistry.orgacs.org This method provides access to 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govorganic-chemistry.orgacs.org Subsequent reduction of the tetrahydropyridine ring furnishes the desired enantioenriched 3-substituted piperidines. nih.govorganic-chemistry.orgacs.org This three-step sequence, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, has been successfully applied to the formal synthesis of bioactive molecules like Preclamol and Niraparib. nih.govacs.org

Iridium-Catalyzed Asymmetric Hydrogenation: Another powerful technique is the iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts. nih.gov This method has proven effective for synthesizing a range of α-aryl and α-heteroaryl piperidines with high enantioselectivity (up to 99.3:0.7 er). nih.gov Mechanistic studies suggest an outer-sphere dissociative mechanism, where the stereochemical outcome is determined by the initial protonation of an enamine intermediate. nih.gov

Addition of Grignard Reagents to Pyridine N-Oxides: The enantioselective addition of aryl Grignard reagents to pyridine N-oxides in the presence of a chiral binolate ligand has been reported to produce optically active piperidines. acs.org This reaction yields products in good yields (51-94%) and moderate to good enantiomeric excesses (54-80% ee), which can often be enhanced to >99% ee through recrystallization. acs.org

Chiral Resolution Techniques:

Classical resolution remains a widely practiced method for separating enantiomers on both laboratory and industrial scales. wikipedia.orggoogle.com This approach relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.orgresearchgate.net The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. wikipedia.orgresearchgate.net

For the resolution of 3-aminopiperidine, a key precursor, various chiral acids have been investigated:

(R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA): This chiral phosphoric acid has been used as an efficient resolving agent for racemic 3-aminopiperidine. researchgate.net The diastereomeric salts exhibit a significant difference in solubility in 90% tert-butyl alcohol, enabling the isolation of (R)-3-aminopiperidine with high yield (99.5%) and enantiomeric excess (99.6% ee). researchgate.net

N-tosyl-(S)-phenylalanine: This resolving agent has been employed in a dielectrically controlled resolution of 3-aminopiperidine. researchgate.net

Other Chiral Acids: While effective, some chiral acids like dibenzoyl-L-tartaric acid, di(ortho-tolyl)-L-tartaric acid, and N-acetyl-phenylalanine have been reported to be unstable and result in only modest resolution. google.com

Continuous Flow Synthesis Techniques for Piperidine Scaffolds

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and intermediates, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netrsc.org The synthesis of piperidine and pyridone scaffolds, which are precursors to compounds like this compound, has been successfully adapted to continuous flow systems.

For instance, the synthesis of 6- and 1,6-substituted-3-cyano-4-methyl-2-pyridones has been demonstrated in a continuous flow microreactor system. researchgate.net This method allows for high yields of the pyridone products, which are valuable intermediates in the pharmaceutical and dye industries. researchgate.net The optimization of reaction parameters such as flow rate and residence time is crucial for maximizing the yield and purity of the target compounds. researchgate.net

Recent advancements have also integrated machine learning with high-throughput continuous flow technology to rapidly optimize the synthesis of complex cyclic peptides, a strategy that could be adapted for the synthesis of piperidine-containing molecules. rsc.org This combination allows for a significant reduction in the experimental workload required to identify optimal reaction conditions. rsc.org

The application of continuous flow technology to the synthesis of piperidine scaffolds holds promise for developing more efficient, safer, and cost-effective manufacturing processes for pharmaceuticals incorporating this important heterocyclic motif. news-medical.net

Precursor and Intermediate Chemistry in the Synthesis of this compound

The synthesis of this compound relies on the strategic use of key precursors and intermediates. The selection and manipulation of these building blocks are crucial for achieving the desired final product with high purity and yield.

Role of Substituted Halobenzaldehydes and Piperidine Building Blocks

The construction of the this compound molecule often involves the coupling of a substituted halobenzaldehyde with a suitable piperidine derivative.

3-Bromobenzaldehyde (B42254): This commercially available starting material provides the "3-bromophenyl" moiety of the target compound. The bromine atom serves as a handle for further synthetic transformations, if required, and is a key feature of the final molecule. The aldehyde functional group is reactive towards amines, enabling the formation of an imine or a direct reductive amination to form the C-N bond connecting the phenyl and piperidinyl rings. A reported synthesis involves the refluxing of equivalent amounts of 3-bromobenzaldehyde and 2-(piperidin-1-yl)ethanamine to form the corresponding Schiff base, N-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine. researchgate.net

3-Aminopiperidine: This is a direct precursor to the piperidin-3-amine (B1201142) core. It can be used in its racemic form, followed by chiral resolution, or as a single enantiomer obtained from an enantioselective synthesis. google.comresearchgate.net The reaction of 3-aminopiperidine with 3-bromobenzaldehyde, typically under reductive amination conditions (e.g., using a reducing agent like sodium triacetoxyborohydride), would directly yield this compound.

Substituted Piperidones: 4-Piperidones are versatile intermediates that can be elaborated to introduce the desired functionality. acs.org For instance, a 4-piperidone (B1582916) can be converted to a 3-amino-4-substituted piperidine through a series of reactions. Chirally resolved 2-substituted 4-piperidones have been used as building blocks for the synthesis of biologically active piperidine-based scaffolds. acs.org

Pyridine: Pyridine can serve as a readily available starting material for the synthesis of the piperidine ring. nih.gov A three-step process involving partial reduction, rhodium-catalyzed asymmetric carbometalation with an appropriate arylboronic acid, and subsequent full reduction can provide access to enantioenriched 3-substituted piperidines. nih.govacs.org

The following table summarizes the key precursors and their roles:

| Precursor | Role in Synthesis |

| 3-Bromobenzaldehyde | Source of the 3-bromophenyl group; aldehyde for C-N bond formation. researchgate.net |

| 3-Aminopiperidine | Provides the piperidin-3-amine core. google.comresearchgate.net |

| Substituted Piperidones | Versatile intermediates for the construction of the piperidine ring with desired substituents. acs.org |

| Pyridine | Starting material for the de novo synthesis of the piperidine ring. nih.govacs.org |

Synthetic Transformations of Halogenated Phenyl Moieties

The halogen atom, specifically bromine in the case of this compound, on the phenyl ring is not merely a static substituent but can be a versatile functional group for further molecular elaboration through various cross-coupling reactions. This allows for the diversification of the core structure to explore structure-activity relationships in drug discovery programs.

Sonogashira Coupling: The bromine atom can be readily displaced by an alkyne under palladium-copper catalysis in the Sonogashira reaction. acs.org This would allow for the introduction of a variety of substituted alkynyl groups at the 3-position of the phenyl ring.

Ullmann Condensation: The Ullmann reaction provides a method for the formation of carbon-nitrogen or carbon-oxygen bonds. A copper-catalyzed Ullmann-type reaction could be employed to couple the bromo-substituted phenyl ring with various amines, phenols, or other nucleophiles. nih.gov For instance, a direct and effective method to synthesize primary amines from polycyclic aromatic compounds has been achieved through a copper(I)-catalyzed Ullmann C-N coupling. nih.gov

Other Cross-Coupling Reactions: The bromo-substituent also opens the door to other well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, or substituted amino groups.

The ability to perform these transformations on the halogenated phenyl moiety provides a powerful tool for the late-stage functionalization of the this compound scaffold, facilitating the rapid generation of analogues for biological evaluation.

Advanced Spectroscopic and Structural Elucidation of N 3 Bromophenyl Piperidin 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized to provide detailed information about the chemical environment of individual atoms.

In the analysis of N-aryl piperidine (B6355638) derivatives, ¹H NMR spectra reveal characteristic signals corresponding to the protons on the aromatic ring and the piperidine scaffold. nih.gov For instance, in a related compound, N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, the aromatic protons appear as a complex multiplet in the downfield region, typical for substituted benzene (B151609) rings. researchgate.net The protons on the piperidine ring exhibit signals in the aliphatic region, with their chemical shifts and coupling patterns providing insight into their spatial relationships. researchgate.netrsc.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectra of N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine show distinct resonances for the aromatic carbons, the piperidine ring carbons, and the carbons of any substituent groups. researchgate.net Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often used to definitively assign proton and carbon signals by identifying spin-spin couplings and direct C-H correlations. rsc.org The stereochemistry and conformation of the piperidine ring, which typically adopts a chair conformation, can also be inferred from the J-values (coupling constants) in high-resolution ¹H NMR spectra. rsc.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for an N-(3-bromophenyl) Piperidine Derivative Data based on N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For derivatives of N-(3-bromophenyl)piperidin-3-amine, MS confirms the successful synthesis by verifying that the molecular weight of the product matches the expected value.

In the analysis of N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, electron ionization mass spectrometry (EI-MS) detected the molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 295.0, which corresponds to its theoretical molecular weight of 295.2. researchgate.net This confirmation is a critical first step in characterization. High-Resolution Mass Spectrometry (HRMS) can provide even greater confidence by determining the elemental composition of the molecule with high accuracy, further validating the proposed structure. nih.gov The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure, as weaker bonds tend to cleave, generating characteristic fragment ions.

Table 2: Molecular Ion Data for an N-(3-bromophenyl) Piperidine Derivative Data based on N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the characterization of N-substituted piperidine derivatives, FT-IR spectra can confirm the presence of key structural motifs. researchgate.net The spectrum would be expected to show characteristic absorption bands for N-H stretching (if a secondary amine is present), C-H stretching from both the aromatic and aliphatic portions of the molecule, C-N stretching, and C=C stretching from the aromatic ring. For a Schiff base derivative like N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, the formation of the C=N imine bond can be monitored by the appearance of its characteristic stretching frequency. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic structure, particularly in molecules containing chromophores and conjugated systems. The UV-Vis spectrum of a derivative like N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, when dissolved in a solvent such as dichloromethane, shows absorption maxima corresponding to electronic transitions within the bromophenyl ring and any conjugated systems. researchgate.net

Table 3: Spectroscopic Data for an N-(3-bromophenyl) Piperidine Derivative Data based on N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine. researchgate.net

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a compound in the solid state. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule. For derivatives of this compound that form suitable single crystals, this method can unambiguously confirm the molecular structure.

Analysis of related N-arylpiperazine and piperidine structures reveals that the six-membered piperidine ring typically adopts a stable chair conformation. rsc.orgnih.gov X-ray diffraction would confirm this conformation for this compound derivatives and precisely determine the orientation (axial or equatorial) of the substituents on the piperidine ring. Furthermore, it would reveal the dihedral angle between the plane of the bromophenyl ring and the piperidine ring. researchgate.net Intermolecular interactions, such as hydrogen bonding involving the amine groups, which dictate the crystal packing, can also be visualized and quantified. researchgate.net

Table 4: Representative Parameters Obtained from X-Ray Crystallography This table is illustrative of the data obtained from an X-ray crystallographic analysis.

Thermal Analysis Techniques (e.g., TG/DTG) in Compound Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to investigate the thermal stability and decomposition profile of a compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material.

For N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, thermal analysis showed a single, sharp decomposition step, indicating that the compound is stable up to a certain temperature before undergoing complete decomposition. researchgate.net The DTA curve for this compound displayed a signal at 128 °C, corresponding to the decomposition event, which was accompanied by a weight loss of approximately 99% in the TGA curve. researchgate.net This type of analysis is crucial for understanding the thermal limits of the compound. researchgate.netaidic.it

Table 5: Thermal Analysis Data for an N-(3-bromophenyl) Piperidine Derivative Data based on N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine. researchgate.net

Table of Mentioned Compounds

Computational and Theoretical Investigations of N 3 Bromophenyl Piperidin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Specific studies employing quantum chemical calculations such as Density Functional Theory (DFT), Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) analysis, or Molecular Electrostatic Potential (MEP) maps for N-(3-bromophenyl)piperidin-3-amine have not been identified in the reviewed literature. Consequently, data regarding its electronic structure, frontier molecular orbitals, and reactivity patterns derived from these methods are not available.

Molecular Dynamics Simulations for Conformational and Binding Behavior

No dedicated molecular dynamics (MD) simulation studies for this compound are present in the available public research. Such studies would be instrumental in understanding the dynamic behavior of the molecule, its conformational flexibility, and its interaction with potential biological targets over time, but this information has not been published.

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity

While detailed experimental or multi-faceted computational studies are scarce, basic molecular descriptors for this compound can be calculated based on its structure. These descriptors are fundamental in cheminformatics and are often used for the initial assessment of a compound's potential druglikeness.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrN₂ | Amadis Chemical |

| Molecular Weight | 255.15 g/mol | Amadis Chemical |

| CAS Number | 1248977-43-6 | Amadis Chemical |

| InChIKey | XYCSVEITIBYJMS-UHFFFAOYSA-N | Amadis Chemical |

| SMILES | N1CC(NC2C=C(Br)C=CC=2)CCC1 | Amadis Chemical |

Table 1: Basic Molecular Identifiers and Properties for this compound.

Advanced ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions from dedicated computational studies are not available in the searched literature.

Molecular Docking and Ligand-Target Interaction Modeling

There are no specific molecular docking studies published in the scientific literature that detail the binding of this compound to any particular biological target. Research in this area would be required to predict its binding affinity, preferred binding poses, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex.

Conformational Analysis and Energy Landscapes of this compound

A formal conformational analysis to identify low-energy conformers and map the potential energy landscape of this compound has not been reported. This type of analysis is crucial for understanding the three-dimensional shapes the molecule can adopt and their relative stabilities, which directly influences its ability to interact with biological receptors.

Electrostatic Potential Surface (EPS) Analysis

No studies featuring an analysis of the electrostatic potential surface (EPS) for this compound were found. An EPS analysis would illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to predicting non-covalent interactions.

Structure Activity Relationship Sar Studies of N 3 Bromophenyl Piperidin 3 Amine Analogues

Impact of Substituent Variation on Biological Efficacy

The biological activity of N-(3-bromophenyl)piperidin-3-amine derivatives is highly sensitive to the nature and position of substituents on both the phenyl and piperidine (B6355638) rings. These modifications can significantly alter the molecule's interaction with its biological target, leading to enhanced or diminished efficacy.

Effects of Piperidine Ring Substitutions

Modifications to the piperidine ring itself also play a significant role in modulating biological efficacy. The introduction of various substituents can impact the ring's conformation and its interactions with the target protein. For example, the addition of alkyl groups or other functional moieties can alter the lipophilicity and steric profile of the molecule. In a study on microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitors, 3,3-dimethyl substituted N-aryl piperidines were identified as potent inhibitors. nih.gov This indicates that substitution at the 3-position of the piperidine ring can be advantageous for certain biological targets. The size, shape, and electronic nature of these substituents must be carefully considered to optimize activity.

Influence of N-Substitution on the Piperidine Amine Moiety

Alterations to the nitrogen atom of the piperidine amine can have a profound effect on the biological activity of this compound analogues. The nature of the substituent on the piperidine nitrogen can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds. Research on related piperidine-containing compounds has shown that N-alkylation can lead to significant changes in activity. For instance, in the context of non-nucleoside reverse transcriptase inhibitors, replacing the typical 3-alkylamino substituent on a pyridine (B92270) ring with a 3-alkyl substituent led to retained activity against certain viral strains. nih.gov This underscores the importance of the substituent attached to the nitrogen in defining the molecule's pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their efficacy. By developing mathematical models, researchers can predict the activity of novel analogues before their synthesis, thereby streamlining the drug discovery process.

A QSAR study on a series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives, which share a similar piperidine core, highlighted the importance of lipophilicity and electron-donating substituents for their binding affinity to the CCR5 receptor. acs.org The analysis revealed that parameters such as hydrophobicity (π), electronic effects (Hammett σ), and steric properties (molar refractivity) of the phenyl ring substituents were crucial predictors of activity. acs.org Such models can guide the design of new derivatives with improved biological performance by focusing on the optimization of these key descriptors.

| QSAR Model | Key Findings | Relevant Descriptors |

| Hansch Analysis | Importance of lipophilicity and electron-donating groups for binding affinity. acs.org | Hydrophobicity (π), Hammett electronic parameter (σ), Molar Refractivity. acs.org |

| 3D-QSAR (MSA, RSA, MFA) | Importance of relative negative charge and molecular shape for activity. acs.org | Relative Negative Charge (RNCG), Molecular Shape Descriptors. acs.org |

Pharmacophore Elucidation for the this compound Scaffold

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological effect. For the this compound scaffold, elucidating the pharmacophore helps in understanding the key interaction points with its biological target and in designing new molecules with a higher probability of being active.

A typical pharmacophore for this class of compounds would likely include a hydrophobic aromatic feature corresponding to the bromophenyl ring, a hydrogen bond acceptor/donor feature from the piperidine amine, and specific spatial relationships between these elements. The bromine atom itself may act as a hydrophobic feature or participate in halogen bonding. The precise definition of the pharmacophore would depend on the specific biological target. For instance, in the context of microsomal prostaglandin E synthase-1 inhibitors, the N-aryl piperidine core is a key component of the pharmacophore. nih.gov

Stereochemical Implications in Biological Activity of Chiral Analogues

The this compound molecule is chiral due to the stereocenter at the 3-position of the piperidine ring. Consequently, it can exist as two enantiomers, (R)- and (S)-N-(3-bromophenyl)piperidin-3-amine. The stereochemistry at this position can have a significant impact on biological activity, as the two enantiomers may interact differently with a chiral biological target such as a receptor or enzyme.

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. While specific studies on the individual enantiomers of this compound were not found in the provided search results, research on other chiral piperidine derivatives consistently demonstrates the importance of stereochemistry. For example, in a series of peptide analogues containing a piperidine moiety, the (R)- and (S)-epimers were tested, and while no clear trend was observed for how the stereochemistry of the piperidine moiety affected potency in that specific case, it highlights that the stereoisomers are indeed evaluated separately due to their potential for differential activity. nih.gov Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound and its derivatives will display distinct biological profiles. The determination of the more active enantiomer (the eutomer) is a critical step in the development of a chiral drug.

Mechanistic Studies of N 3 Bromophenyl Piperidin 3 Amine Biological Interactions

Molecular Target Identification and Validation

The initial step in understanding the biological activity of a compound is the identification and validation of its molecular targets. For analogues of N-(3-bromophenyl)piperidin-3-amine, several potential targets have been identified, primarily through screening and structure-activity relationship (SAR) studies.

Analogues of this compound have been investigated for their effects on various receptors and enzymes. For instance, derivatives of N-arylpiperidine-3-carboxamide, which share the N-arylpiperidine core, have been identified as inducers of a senescence-like phenotype in human melanoma cells. nih.gov This suggests that their molecular targets may be involved in cell cycle regulation and cellular senescence pathways. Further studies are needed to pinpoint the specific proteins that these compounds interact with to elicit this effect.

Another important class of targets for piperidine (B6355638) derivatives are G-protein coupled receptors (GPCRs). Specifically, analogues of 3-(3-hydroxyphenyl)-N-n-propylpiperidine have been shown to interact with central dopamine (B1211576) receptors. nih.gov These findings indicate that this compound could potentially modulate dopaminergic signaling in the central nervous system.

Furthermore, extensive research has been conducted on piperidine-based compounds as histamine (B1213489) H3 receptor (H3R) antagonists. nih.govacs.org The H3R is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters. Antagonism of this receptor is a promising strategy for the treatment of various neurological disorders. The affinity of several piperidine analogues for the H3R has been determined, validating it as a key molecular target for this class of compounds. nih.govacs.org

Signaling Pathway Modulation by this compound Analogues

Once a molecular target is identified, the next step is to understand how the compound modulates the signaling pathways associated with that target. Analogues of this compound have been shown to influence several important signaling cascades.

The induction of a senescence-like phenotype by N-arylpiperidine-3-carboxamide analogues in melanoma cells points towards the modulation of pathways such as the p53 and p16/Rb tumor suppressor pathways, which are critical regulators of cellular senescence. nih.gov The precise mechanisms by which these compounds activate these pathways remain an area of active investigation.

In the context of dopamine receptor modulation, analogues of 3-(3-hydroxyphenyl)-N-n-propylpiperidine can either stimulate or block postsynaptic dopamine receptors, thereby affecting downstream signaling pathways that control motor activity, cognition, and emotion. nih.gov This dual activity highlights the complex pharmacology of these compounds.

As histamine H3 receptor antagonists, piperidine analogues can enhance the release of neurotransmitters like histamine, acetylcholine, and norepinephrine (B1679862) by blocking the inhibitory effect of the H3R on their release. nih.gov This leads to the modulation of various downstream signaling pathways, including those involved in wakefulness, cognition, and metabolic regulation.

Biochemical Cascade Investigations

The modulation of signaling pathways by a compound ultimately leads to changes in various biochemical cascades within the cell. Investigations into these cascades can provide a more detailed picture of the compound's mechanism of action.

For N-arylpiperidine-3-carboxamide analogues, their ability to induce senescence in cancer cells likely involves the activation of senescence-associated beta-galactosidase and the formation of senescence-associated heterochromatin foci, which are key biochemical markers of cellular senescence. nih.gov

The interaction of piperidine analogues with dopamine receptors can trigger a cascade of events involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), which in turn regulate the phosphorylation of various downstream effector proteins. nih.gov

In the case of histamine H3 receptor antagonists, the increased release of histamine can lead to the activation of other histamine receptor subtypes (H1, H2, and H4), each coupled to distinct biochemical cascades. For example, H1 receptor activation typically leads to the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC).

Enzyme Kinetic Analysis of Inhibitory Activities

Enzyme inhibition is a common mechanism of action for many drugs. Enzyme kinetic studies are crucial for characterizing the potency and mechanism of inhibitors. While specific enzyme inhibitory data for this compound is scarce, studies on its analogues have revealed inhibitory activity against certain enzymes.

For example, 3-aminopiperidine-based peptide analogues have been identified as the first selective noncovalent inhibitors of IdeS, a bacterial cysteine protease from Streptococcus pyogenes. nih.gov Kinetic analysis of these analogues would likely reveal their inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

The table below summarizes the inhibitory activities of some piperidine analogues against various enzymes, as reported in the literature.

| Compound/Analogue | Target Enzyme | IC50/Ki | Reference |

| 3-Aminopiperidine-based peptide analogues | IdeS (cysteine protease) | Potent inhibitors | nih.gov |

Note: Specific IC50 or Ki values for these analogues were not provided in the referenced abstract.

Protein-Ligand Interaction Dynamics via Computational and Experimental Approaches

Understanding the three-dimensional interactions between a ligand and its protein target is fundamental for rational drug design. Both computational and experimental methods are employed to elucidate these interactions.

Computational docking studies are frequently used to predict the binding mode of piperidine derivatives within the active site of their target proteins. For instance, docking studies of N-arylpiperidine-3-carboxamide analogues could reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to their binding affinity and selectivity for their putative targets in melanoma cells. nih.gov

Experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information about protein-ligand complexes. While no such data is currently available for this compound itself, these methods have been instrumental in understanding the binding of other piperidine-based drugs to their targets.

The interaction of piperidine analogues with the histamine H3 receptor has been modeled, suggesting that the piperidine ring is a crucial structural element for activity. acs.org The basic nitrogen atom of the piperidine ring is thought to form a key ionic interaction with an acidic residue in the receptor's binding pocket.

Elucidation of Specific Pharmacological Mechanisms (e.g., NO Release, Antifolate Action)

Beyond general receptor antagonism or enzyme inhibition, some compounds exhibit more specific pharmacological mechanisms. While there is no direct evidence for nitric oxide (NO) release or antifolate action by this compound, the diverse activities of its analogues suggest that a range of specific mechanisms could be at play.

The primary pharmacological mechanism identified for a significant number of this compound analogues is histamine H3 receptor antagonism. nih.gov By blocking this receptor, these compounds increase the release of several important neurotransmitters in the brain, which is the basis for their potential therapeutic applications in neurological disorders.

The table below presents the binding affinities of some piperidine analogues for the histamine H3 receptor.

| Analogue | Receptor | Ki (nM) | Reference |

| A series of 4-hydroxypiperidine (B117109) derivatives | Histamine H3 Receptor | Varies | nih.gov |

| Piperidine derivatives | Histamine H3 Receptor | Varies | acs.org |

Note: The references describe a series of compounds with a range of affinities, and specific Ki values for individual compounds would need to be consulted in the full publications.

Derivatization and Chemical Modification Strategies for N 3 Bromophenyl Piperidin 3 Amine

Synthesis of Schiff Base Derivatives of N-(3-bromophenyl)piperidin-3-amine

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. The synthesis of Schiff base derivatives of this compound typically involves the condensation reaction between the primary amino group of the piperidine (B6355638) moiety and a variety of aldehydes or ketones. najah.eduijacskros.comresearchgate.netderpharmachemica.com This reaction is often catalyzed by a small amount of acid and proceeds via a nucleophilic addition-elimination mechanism.

The reaction of this compound with various substituted benzaldehydes leads to the formation of the corresponding N-((1E)-(substituted-phenyl)methylene)piperidin-3-yl)(3-bromophenyl)amine derivatives. The progress of this condensation can be monitored using techniques like Fourier-transform infrared (FT-IR) spectroscopy, where the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the C=N stretching vibration of the imine bond are indicative of product formation. najah.edu The resulting Schiff bases can be further characterized by various spectroscopic methods, including ¹H and ¹³C nuclear magnetic resonance (NMR) and mass spectrometry, to confirm their structures. najah.eduijacskros.com

A variety of aldehydes can be employed in this synthesis, including those with different substituents on the aromatic ring, to generate a library of Schiff base derivatives. This allows for the systematic investigation of structure-activity relationships. jptcp.comresearchgate.net

Table 1: Examples of Aldehydes Used in Schiff Base Synthesis

| Aldehyde | Resulting Schiff Base General Structure |

| Benzaldehyde | N-((1E)-phenylmethylene)piperidin-3-yl)(3-bromophenyl)amine |

| 4-Bromobenzaldehyde | N-((1E)-(4-bromophenyl)methylene)piperidin-3-yl)(3-bromophenyl)amine |

| 4-Chlorobenzaldehyde | N-((1E)-(4-chlorophenyl)methylene)piperidin-3-yl)(3-bromophenyl)amine |

| 4-Methoxybenzaldehyde | N-((1E)-(4-methoxyphenyl)methylene)piperidin-3-yl)(3-bromophenyl)amine |

Incorporation into Hybrid Scaffolds (e.g., Triazolopyrimidines, Thiosemicarbazones, Chromene Moieties)

The this compound scaffold can be integrated into more complex molecular architectures, known as hybrid scaffolds, to potentially access novel biological activities. This strategy involves reacting the parent compound with various heterocyclic precursors.

Triazolopyrimidines: The synthesis of triazolopyrimidine derivatives can be achieved through multi-step reaction sequences. For instance, the primary amine of this compound can be used as a nucleophile to react with a suitable pyrimidine (B1678525) derivative, followed by subsequent cyclization to form the fused triazole ring.

Thiosemicarbazones: Thiosemicarbazone derivatives can be prepared by reacting the primary amine of this compound with an appropriate isothiocyanate, followed by condensation with an aldehyde or ketone. This creates a hybrid molecule containing both the piperidine and thiosemicarbazone pharmacophores.

Chromene Moieties: The incorporation of a chromene moiety can be accomplished through various synthetic routes. ajchem-a.com One approach involves a three-component condensation reaction of 4-hydroxycoumarin, an aldehyde, and the piperidine derivative. ajchem-a.com This can lead to the formation of complex structures such as 3,3'-(piperidin-1-ylmethylene)bis(4-hydroxy-2H-chromen-2-one) analogues. ajchem-a.com

Urea (B33335) Derivatives and Other N-Substituted Analogues

The secondary amine of the piperidine ring and the primary aromatic amine in this compound are nucleophilic and can readily react with electrophilic reagents to form a variety of N-substituted derivatives, including ureas. asianpubs.orgthieme-connect.com

Urea derivatives are typically synthesized by reacting the amine with an isocyanate. asianpubs.orgmdpi.comnih.gov The reaction of this compound with various aryl isocyanates yields the corresponding N,N'-disubstituted urea derivatives. asianpubs.org The reactivity of the primary versus the secondary amine can be controlled by the reaction conditions and the nature of the isocyanate. Generally, primary amines are more reactive towards isocyanates than secondary amines. researchgate.net

Other N-substituted analogues can be prepared through reactions such as acylation with acid chlorides or anhydrides, and alkylation with alkyl halides. These modifications allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's physicochemical properties.

Table 2: Examples of Reagents for N-Substitution

| Reagent Class | Example Reagent | Resulting Functional Group |

| Isocyanates | Phenyl isocyanate | Urea |

| Acid Chlorides | Acetyl chloride | Amide |

| Alkyl Halides | Methyl iodide | N-Alkylated amine |

Design of Novel Functionalized Piperidine-3-carboxamide Derivatives

The piperidine-3-amine moiety of the parent compound can be conceptually viewed as a precursor to piperidine-3-carboxamides. This involves the formal replacement of the amino group with a carboxamide functionality. The synthesis of these derivatives typically starts from a suitable piperidine-3-carboxylic acid derivative which is then coupled with an appropriate amine. mdpi.comnih.govresearchgate.netnih.govacs.org

The design of these novel carboxamides often involves a fragment-based approach, where different substituents are introduced at various positions of the piperidine ring and the carboxamide nitrogen to optimize interactions with a biological target. mdpi.com For instance, the N-1 position of the piperidine ring can be substituted with various sulfonyl groups, and the amide nitrogen can be attached to different benzylamine (B48309) fragments. mdpi.com

The synthesis of these carboxamide derivatives generally involves standard amide coupling reactions. A carboxylic acid precursor is activated, for example with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with the desired amine. mdpi.com

Table 3: Key Structural Variations in Piperidine-3-carboxamide Derivatives

| Position of Variation | Example Substituent |

| N-1 of Piperidine | (4-methoxyphenyl)sulfonyl |

| Amide Nitrogen | Benzylamine |

| Benzylamine Ring | Chloro, Bromo, Methoxy |

Exploration of Substituted Phenyldihydropyrazolone Conjugates

The primary amino group of this compound can be utilized to form conjugates with other heterocyclic systems, such as phenyldihydropyrazolones. This derivatization strategy aims to combine the structural features of both moieties to create hybrid molecules with potentially enhanced or novel biological activities.

The synthesis of these conjugates typically involves a condensation reaction. For example, a phenyldihydropyrazolone with a suitable electrophilic center, such as a keto group, can react with the primary amine of this compound to form an enamine or a related conjugate. The specific reaction conditions would depend on the nature of the pyrazolone (B3327878) starting material.

Synthesis of Tetracyclic Imidazo[4,5-b]pyridine Derivatives with Amino Side Chains

This compound can serve as a key building block for the synthesis of complex, multi-ring systems like tetracyclic imidazo[4,5-b]pyridines. nih.govnih.govuctm.eduresearchgate.net These structures are of significant interest in medicinal chemistry due to their diverse biological activities. uctm.edunih.govmdpi.comnih.govmdpi.com

The synthesis of these tetracyclic derivatives involves a multi-step process. Typically, a chloro-substituted tetracyclic imidazo[4,5-b]pyridine precursor is prepared first. nih.gov Then, this compound is introduced as an amino side chain via an uncatalyzed amination reaction, where the primary amine of the piperidine derivative displaces the chlorine atom on the tetracyclic core. nih.gov This nucleophilic aromatic substitution reaction leads to the formation of the desired amino-substituted tetracyclic product. The position of the nitrogen atom in the pyridine (B92270) ring of the core structure can be varied to generate different regioisomers, which can have a significant impact on the biological activity of the final compounds. nih.gov

Advanced Research Perspectives and Unexplored Avenues for N 3 Bromophenyl Piperidin 3 Amine

Chemoinformatic and Data Mining Applications for Compound Libraries

The exploration of N-(3-bromophenyl)piperidin-3-amine and its analogues can be vastly accelerated through the application of chemoinformatic and data mining techniques. These computational tools allow researchers to screen vast virtual libraries of related compounds, predicting their properties and potential biological activities before undertaking costly and time-consuming laboratory synthesis.

Molecular docking studies are a cornerstone of this approach, enabling the in-silico evaluation of binding affinities between piperidine (B6355638) derivatives and various biological targets. For instance, docking has been used to probe the interactions of piperidine-based compounds with the µ-opioid receptor, identifying key residues for binding such as Q124, D147, and Y148. tandfonline.com This computational analysis helps in understanding the binding modes and designing new derivatives with potentially higher potency. tandfonline.com

Furthermore, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for early-stage drug discovery. nih.gov By analyzing parameters based on established models like Lipinski's Rule of Five, researchers can prioritize compounds with favorable pharmacokinetic profiles, increasing the likelihood of success in later developmental stages. nih.gov Data mining of large chemical databases and scientific literature can uncover previously unappreciated structure-activity relationships (SAR), guiding the rational design of novel compound libraries centered around the N-phenylpiperidine scaffold.

Table 1: Chemoinformatic and Data Mining Techniques

| Technique | Application for Piperidine Derivatives | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., GPCRs, enzymes). tandfonline.com | Identification of potent inhibitors or activators; Rational design of new analogues. tandfonline.com |

| Virtual Screening | High-throughput computational screening of large virtual compound libraries against a specific target. | Rapid identification of potential hit compounds for further experimental validation. |

| QSAR Modeling | Developing mathematical models that correlate chemical structure with biological activity. | Predicting the activity of unsynthesized compounds; Optimizing lead structures. |

| ADME Prediction | In silico assessment of pharmacokinetic properties like solubility, permeability, and metabolic stability. nih.gov | Early filtering of compounds with poor drug-like properties, reducing late-stage attrition. nih.gov |

Application of Advanced Synthetic Technologies and Automation

Recent progress in synthetic organic chemistry offers powerful tools for the efficient and diverse synthesis of this compound and related structures. These technologies move beyond classical methods, providing improved yields, stereoselectivity, and the ability to rapidly generate libraries of analogues. nih.gov

Advanced catalytic systems are at the forefront of modern piperidine synthesis. Transition metals like palladium, ruthenium, gold, and copper are used to catalyze a variety of cyclization and cross-coupling reactions. nih.govmdpi.comajchem-a.com For example, palladium-catalyzed Wacker-type aerobic oxidative cyclization can form the piperidine ring from suitable alkene precursors. organic-chemistry.org Ruthenium and nickel catalysts have been developed for the efficient hydrogenation of pyridine (B92270) precursors under milder conditions than previously possible. nih.gov

Table 2: Advanced Synthetic Technologies for Piperidine Derivatives

| Technology | Description | Advantages |

|---|---|---|

| Metal-Catalyzed Cyclization | Use of transition metals (Pd, Ru, Au, Cu) to catalyze the formation of the piperidine ring. mdpi.comajchem-a.comorganic-chemistry.org | High efficiency, control over stereochemistry, access to diverse substitution patterns. nih.govmdpi.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat reactions. nih.govmdpi.com | Drastically reduced reaction times, improved yields, high-throughput applications. nih.gov |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. organic-chemistry.org | Enhanced safety, scalability, precise control over reaction conditions, improved product consistency. organic-chemistry.org |

| Multi-Component Reactions | Combining three or more reactants in a single step to form a complex product. ajchem-a.com | High atom economy, operational simplicity, rapid generation of molecular diversity. ajchem-a.com |

| One-Pot Synthesis | Performing multiple consecutive reactions in a single reactor. mdpi.com | Reduced workup and purification steps, time and resource efficiency, minimized solvent waste. mdpi.com |

Development of Novel In Vitro Assay Methodologies for Broader Biological Screening

To fully understand the therapeutic potential of this compound and its derivatives, a broad range of biological activities must be investigated. The development of novel and high-throughput in vitro assay methodologies is essential for this comprehensive screening.

Beyond standard binding assays, more sophisticated cell-based assays are being developed to provide more physiologically relevant data. For instance, in the context of osteoporosis research, an in vitro anti-bone resorption assay has been utilized for piperidine derivatives. mdpi.com This assay co-cultures osteoclast precursor cells on bovine bone slices and measures the concentration of C-terminal telopeptide of type I collagen (CTX-I), a biomarker for bone degradation, released into the medium. mdpi.com

For anticancer screening, the MTT assay remains a widely used method to assess the cytotoxic effects of compounds on various human cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). researchgate.net This provides a direct measure of a compound's ability to inhibit cell proliferation. researchgate.net Furthermore, the development of specific functional assays, such as those measuring Store-Operated Ca²⁺ Entry (SOCE) in cell lines, can elucidate specific mechanisms of action for novel compounds. nih.gov The use of automated, high-throughput screening (HTS) platforms allows for the rapid testing of thousands of compounds against a panel of such assays, enabling a much broader and faster initial assessment of biological activity.

Exploration of Additional Biological Targets and Pathways for this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals with diverse biological activities. nih.govijnrd.org While the specific biological targets of this compound are not extensively documented in public literature, the activities of related N-phenylpiperidine and aminopiperidine structures suggest numerous avenues for exploration.

Compounds containing the N-phenylpiperidine motif are known to interact with central nervous system (CNS) targets. A prominent example is their role as µ-opioid receptor modulators, forming the core of potent analgesics. tandfonline.com Additionally, related structures have shown high affinity and selectivity for sigma-1 (σ₁) receptors, which are implicated in various neurological and psychiatric disorders. nih.gov

The aminopiperidine moiety is also present in compounds targeting other receptor families. For example, derivatives have been developed as potent histamine (B1213489) H₃ receptor antagonists, with potential applications in treating cognitive and sleep disorders. mdpi.com The piperidine ring is also a key component in inhibitors of enzymes like Cathepsin K, a target for osteoporosis treatment. mdpi.com Given this wide-ranging pharmacology, a systematic screening of this compound against various target classes is a promising area for future research. ijnrd.orgresearchgate.net

Table 3: Potential Biological Targets for this compound Analogues

| Target Class | Specific Target Example | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Opioid Receptors | µ-Opioid Receptor | Analgesia (Pain Management) | tandfonline.com |

| Sigma Receptors | σ₁ Receptor | Neurodegenerative Diseases, Psychiatric Disorders | nih.gov |

| Histamine Receptors | Histamine H₃ Receptor | Cognitive Disorders, Sleep Disorders | mdpi.com |

| Proteases | Cathepsin K | Osteoporosis, Bone Metabolic Diseases | mdpi.com |

| Kinases | Various | Oncology | researchgate.net |

| Ion Channels | Various | CNS Disorders, Cardiovascular Disease | ijnrd.org |

Investigation of Material Science Applications for Related Structures

While the primary focus for piperidine derivatives has been in pharmaceuticals, their unique chemical properties also make them interesting candidates for material science applications. The ability of the piperidine nitrogen to act as a base, a nucleophile, and a hydrogen bond acceptor/donor opens up possibilities in the design of functional materials.

One emerging area is the development of bioactive materials. Piperidine-based structures have been incorporated into polymer films, such as those made from sodium alginate and polyvinyl alcohol (PVA), to create materials with antimicrobial properties. nih.gov Such films could have applications in wound dressings or as bioactive coatings for medical devices, providing controlled release of the therapeutic agent. nih.gov

The electronic properties of aromatic rings combined with the structural features of the piperidine moiety can be exploited in supramolecular chemistry. The potential for π-π stacking and other non-covalent interactions in derivatives like this compound could be harnessed for molecular recognition and the assembly of complex, ordered structures. researchgate.net Additionally, various piperidine derivatives have been investigated for industrial applications such as corrosion inhibitors for metals and as accelerators in the sulfur vulcanization of rubber. ijnrd.orgwikipedia.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-bromophenyl)piperidin-3-amine, and how are intermediates characterized?

- Methodology : A common approach involves palladium-catalyzed cross-coupling (e.g., using PdCl₂(PPh₃)₂ and CuI in acetonitrile) to introduce the bromophenyl group. For example, N-benzyl derivatives are synthesized via coupling 1-bromo-3-iodobenzene with propargylic amines, followed by hydrolysis and acid-base workup to yield the final amine .

- Characterization : Key intermediates are validated using ¹H/¹³C NMR (e.g., δ 7.3–7.5 ppm for aromatic protons) and HRMS (exact mass ± 0.001 Da). Purity is confirmed via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is regioselective bromination achieved in the synthesis of aryl-piperidine derivatives?

- Methodology : Bromine positioning is controlled using N-bromosuccinimide (NBS) in acetonitrile under mild conditions (0–25°C). Meta-substitution on the phenyl ring is favored due to steric and electronic effects of the piperidine group .

- Validation : Regiochemistry is confirmed via NOESY NMR (proximity of bromine to piperidine protons) and X-ray crystallography (where available) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Primary Tools :

- NMR : Distinctive splitting patterns for piperidine protons (e.g., δ 2.5–3.5 ppm for NH and CH₂ groups).

- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 295.04 for C₁₁H₁₄BrN₂).

- HPLC : Purity >98% using C18 columns (acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How do reaction conditions (catalyst, solvent, temperature) influence yield in palladium-catalyzed syntheses of bromophenyl-piperidine derivatives?

- Optimization Strategies :

- Catalysts : PdCl₂(PPh₃)₂ outperforms Pd(OAc)₂ in coupling reactions (yield increases from 65% to 82%).

- Solvents : Acetonitrile enhances reaction rates vs. DMF, but DMF improves solubility for bulky substrates.

- Temperature : 60–80°C balances kinetics and decomposition risks .

Q. What role does the bromine substituent play in structure-activity relationships (SAR) for piperidine-based bioactive compounds?

- Functional Insights :

- Electron-Withdrawing Effects : Bromine increases electrophilicity of the aryl ring, enhancing binding to enzymes like MAPK10 (IC₅₀ reduced by 40% vs. non-brominated analogs) .

- Steric Effects : Meta-bromine minimizes steric clashes in receptor pockets compared to para-substituted derivatives .

Q. How can contradictory NMR data for this compound derivatives be resolved?

- Troubleshooting :

- Dynamic Effects : Rotameric equilibria in piperidine rings cause splitting of NH peaks (use D₂O exchange or low-temperature NMR).

- Impurity Identification : LC-MS traces detect byproducts (e.g., dehalogenated species) when HCl is used in workup .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic protocols for scaling this compound?

- Key Issues :

- Catalyst Cost : Pd-based systems are expensive; nickel catalysts are being explored for cost reduction.

- Purification : Amine hygroscopicity complicates isolation. Freeze-drying or azeotropic distillation improves recovery .

Q. How can computational modeling aid in designing derivatives of this compound?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.